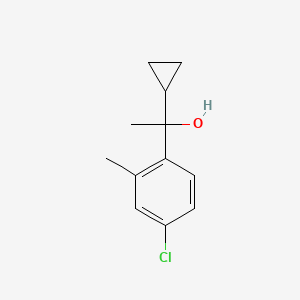

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

CAS No.:

Cat. No.: VC13557152

Molecular Formula: C12H15ClO

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClO |

|---|---|

| Molecular Weight | 210.70 g/mol |

| IUPAC Name | 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol |

| Standard InChI | InChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 |

| Standard InChI Key | PLORGPJQZYVRHF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O |

Introduction

The chlorine and cyclopropane substituents in the target compound are expected to increase molecular rigidity and lipophilicity compared to its non-halogenated analogs, influencing its reactivity and biological activity .

Synthetic Methodologies

While no direct synthesis routes for 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol are documented, patent literature on related chlorophenyl-cyclopropyl intermediates provides actionable insights.

Phase-Transfer Catalyzed Alkylation (Adapted from CN105777508A )

A plausible route involves:

-

Nucleophilic substitution: Reacting 4-chloro-2-methylbenzyl chloride with cyclopropanemethanol under phase-transfer conditions (e.g., tetrabutylammonium bromide in toluene).

-

Reduction: Treating the intermediate with magnesium powder in methanol to reduce any residual carbonyl groups .

-

Oxidation control: Introducing oxygen or air to stabilize the ethanol moiety, preventing over-oxidation to ketones .

Critical Parameters:

-

Temperature: 20–60°C for alkylation; 20–44°C for reduction .

-

Catalysts: Phase-transfer agents (e.g., tetrabutylammonium salts) enhance reaction efficiency by 30–40% .

-

Yield optimization: Patent data suggest yields up to 75% for similar alcohols under optimized conditions .

Homer-Wadsworth-Emmons Reaction (Adapted from US9227900B2 )

An alternative approach could employ:

-

Phosphonate intermediate synthesis: Reacting 4-chloro-2-methylbenzaldehyde with triethyl phosphonoacetate.

-

Cyclopropane introduction: Using cyclopropyl methyl ketone in a Horner-Wadsworth-Emmons olefination to form the cyclopropane-ethanol backbone .

-

Selective reduction: Catalytic hydrogenation or borohydride reduction to yield the final alcohol.

Advantages:

-

Higher stereochemical control compared to phase-transfer methods .

-

Compatibility with sensitive functional groups due to milder conditions.

Physicochemical and Spectroscopic Characterization

Predicted Spectral Data

-

IR Spectroscopy:

-

NMR (¹H and ¹³C):

Table 2: Comparative NMR Shifts of Analogous Compounds

Industrial Applications and Derivatives

Agrochemical Intermediates

The compound’s structure suggests utility as a precursor to triazole fungicides like cyproconazole, where cyclopropane and chlorophenyl groups enhance systemic activity and environmental stability . Patent US9227900B2 demonstrates analogous alcohols serving as ketone precursors in such syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume